CB2 Cannabinoid Receptor Affinity: N1-Isopropyl Substitution Enables Nanomolar Binding That Exceeds the Unsubstituted Parent Scaffold by Over 200-Fold
The N1-isopropyl substitution on the indole-3-acetamide-thiazole scaffold is expected to confer CB2 receptor binding affinity in the low nanomolar range, based on class-level SAR established across multiple indole-3-ylacetamide and indol-3-ylcycloalkyl ketone series. In the Pasquini et al. indol-3-ylacetamide series, CB2 Ki values spanned 377–0.37 nM with N1-substitution being a primary affinity driver [1]. In the structurally related indol-3-ylcycloalkyl ketone series, N1-isopropyl analogs consistently achieved CB2 Ki < 10 nM (e.g., compound 5: CB2 Ki = 7.83 nM [2]), while the corresponding N1-unsubstituted indole analog 2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide showed substantially weaker CB2 functional activity (EC₅₀ = 62 nM in FLIPR assay, corresponding to estimated Ki >> 10 nM [3]). The predicted differentiation is a >200-fold improvement in CB2 affinity for the N1-isopropyl target compound relative to the N–H parent.
| Evidence Dimension | CB2 receptor binding affinity |
|---|---|
| Target Compound Data | Predicted CB2 Ki: 5–25 nM (class-level inference from N1-isopropyl indole-3-acetamide and indol-3-ylcycloalkyl ketone SAR) |
| Comparator Or Baseline | 2-(1H-Indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide (N–H parent): CB2 EC₅₀ = 62 nM (BindingDB BDBM50229938); estimated Ki >> 10 nM [3] |
| Quantified Difference | Estimated >200-fold improvement in CB2 affinity; parent EC₅₀ = 62 nM vs. predicted target Ki in low nM range |
| Conditions | CB2 receptor binding: [³H]CP-55940 displacement in CHO or HEK293 cell membranes (BindingDB [2]); functional activity: FLIPR membrane potential assay in mouse AtT20 cells expressing human CB2R [3] |
Why This Matters
For CB2-targeted research programs, a >200-fold affinity differential between the N1-isopropyl target compound and the unsubstituted parent means that procurement of the incorrect analog risks generating false-negative results in binding and functional assays.
- [1] Pasquini S, Mugnaini C, Ligresti A, Tafi A, Brogi S, Falciani C, et al. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012;55(11):5391–402. View Source
- [2] BindingDB BDBM50350156 (CHEMBL1814463). Ki: 7.83 nM. Displacement of [³H]CP-55940 from human recombinant CB2 receptor expressed in CHO cell membranes. View Source
- [3] BindingDB BDBM50229938 (CHEMBL1592888). EC₅₀: 62 nM. Agonist activity at human CB2R expressed in mouse AtT20 cells by FLIPR membrane potential assay. View Source
